A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Introduction 2-Phenyl-2-pyrrolidin-1-yl-ethanol is a chiral amino alcohol with a structure that holds potential interest for researchers in medicinal chemistry and drug development. Its molecular framework, featuring a p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Phenyl-2-pyrrolidin-1-yl-ethanol is a chiral amino alcohol with a structure that holds potential interest for researchers in medicinal chemistry and drug development. Its molecular framework, featuring a phenyl group, a pyrrolidine ring, and a hydroxyl group, suggests possible applications as a synthetic intermediate or a pharmacologically active agent. A thorough understanding of its physicochemical characteristics is paramount for any scientific investigation, as these properties govern its behavior in both chemical and biological systems. This guide provides a detailed examination of the key physicochemical parameters of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, supported by established analytical techniques and protocols.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent characterization.
The structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol contains a chiral center at the carbon atom bonded to the phenyl group, the pyrrolidine ring, and the hydroxymethyl group. This means the compound can exist as two enantiomers, (R)- and (S)-2-phenyl-2-pyrrolidin-1-yl-ethanol. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.
The predicted pKa value suggests that the hydroxyl group is weakly acidic, while the pyrrolidine nitrogen will be basic. The logP value indicates a moderate lipophilicity, suggesting the compound may have reasonable solubility in both aqueous and organic media.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the pyrrolidine ring, the methine proton at the chiral center, and the methylene protons of the hydroxymethyl group. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the pyrrolidine ring, the methine carbon of the chiral center, and the methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol would be expected to exhibit characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Strong bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the aliphatic and aromatic groups.
Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations of the aromatic ring.
A C-N stretching vibration for the tertiary amine in the pyrrolidine ring, typically observed in the 1000-1250 cm⁻¹ region.
A C-O stretching vibration for the primary alcohol, typically around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Phenyl-2-pyrrolidin-1-yl-ethanol, the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation pathways would likely involve the loss of a hydroxymethyl group (-CH₂OH), cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.
Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties of a novel compound like 2-Phenyl-2-pyrrolidin-1-yl-ethanol.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
Ensure the melting point apparatus is calibrated using certified standards.
Finely powder a small sample of the crystalline compound.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and use in biological assays.
Protocol:
Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a vial.
Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.
Vortex the mixture for 1-2 minutes.
Visually inspect for complete dissolution.
If the compound has not dissolved, incrementally add more solvent and repeat the vortexing and observation steps until dissolution is achieved or a practical solubility limit is reached.
Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).
Visualization of Experimental Workflows
General Physicochemical Characterization Workflow
Caption: A generalized workflow for the physicochemical characterization of a novel compound.
Solvent Selection for Solubility Testing
Caption: A decision tree for selecting appropriate solvents for solubility testing.
Relationship between Spectroscopic Techniques and Structural Information
Caption: The relationship between key spectroscopic techniques and the structural information they provide.
Conclusion
The physicochemical characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, including its molecular structure, physical properties, and spectroscopic signatures, provide a foundational understanding for its potential use in research and development. The predicted properties suggest a moderately lipophilic amino alcohol. The experimental protocols and workflows outlined in this guide offer a systematic approach to verifying these characteristics and ensuring the quality and consistency of the compound for further investigation.
The Pyrrolidinyl Ethanol Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrrolidine Ring The five-membered nitrogen-containing heterocycle, the pyrrolidi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a testament to nature's efficiency and versatility in molecular design.[1][2][3] This saturated scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast array of biologically active natural products.[4] Its prevalence stems from a unique combination of properties: the sp³-hybridized carbons allow for a thorough exploration of three-dimensional chemical space, contributing significantly to the stereochemistry of a molecule.[1][2] The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," further enhances its three-dimensional coverage, a critical factor for effective ligand-target interactions.[1][2]
This guide delves into a specific and highly valuable subclass of pyrrolidine-containing molecules: the pyrrolidinyl ethanol compounds. The incorporation of a hydroxyethyl group onto the pyrrolidine core introduces a key functional handle that can significantly influence a compound's physicochemical properties and biological activity.[5] This moiety can enhance solubility, provide a crucial hydrogen bonding partner for receptor interactions, and serve as a versatile synthetic intermediate for further molecular elaboration.[5] As we will explore, this seemingly simple addition unlocks a remarkable spectrum of pharmacological activities, positioning pyrrolidinyl ethanol derivatives at the forefront of the quest for novel therapeutics.
The Pyrrolidinyl Ethanol Core: A Privileged Scaffold
The fundamental structure of a pyrrolidinyl ethanol compound features a pyrrolidine ring with an ethanol substituent. The point of attachment and the stereochemistry at the chiral centers are critical determinants of biological activity.
Caption: General structure of the pyrrolidinyl ethanol scaffold.
Synthetic Strategies: Building the Pyrrolidinyl Ethanol Core
The synthesis of pyrrolidinyl ethanol derivatives often leverages the rich chemistry of the pyrrolidine ring. Key strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the chiral pool of proline, or the construction of the ring itself through various cyclization reactions.[2][6]
Key Synthetic Approaches:
Reduction of Proline Derivatives: A common and efficient method involves the reduction of proline or its esters to afford the corresponding prolinol, which is a primary pyrrolidinyl ethanol building block.[6]
[3+2] Cycloaddition Reactions: Azomethine ylides can undergo [3+2] cycloaddition with electron-deficient alkenes to construct the pyrrolidine ring with a high degree of stereocontrol.[4] This method allows for the introduction of diverse substituents.
Multicomponent Reactions (MCRs): MCRs offer a powerful and atom-economical approach to rapidly generate libraries of complex pyrrolidine derivatives from simple starting materials.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol outlines a general procedure for the synthesis of substituted pyrrolidines, which can be adapted to produce pyrrolidinyl ethanol derivatives.
Imine Formation: An aldehyde (1.1 equivalents) and a primary amine or aniline (1.1 equivalents) are dissolved in a dry, aprotic solvent such as toluene (0.1 M). The mixture is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate the formation of the corresponding imine.
Ylide Generation and Cycloaddition: The mixture is then heated to the desired temperature (e.g., 80 °C). A solution of an α-diazo ester (1.0 equivalent) in the same solvent is added dropwise over a period of one hour. The reaction progress is monitored by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
Caption: General workflow for the synthesis of pyrrolidine derivatives via [3+2] cycloaddition.
Therapeutic Applications of Pyrrolidinyl Ethanol Compounds
The pyrrolidinyl ethanol scaffold is a versatile platform for the development of novel drugs across a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The physicochemical properties of many pyrrolidinyl ethanol derivatives make them promising candidates for targeting neurological diseases.
Alzheimer's Disease: A significant area of research focuses on the development of muscarinic receptor agonists for the symptomatic treatment of Alzheimer's disease.[7][8] The cholinergic hypothesis of this neurodegenerative disorder posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[9][10] Muscarinic agonists aim to stimulate postsynaptic receptors, mimicking the effect of ACh.[11] Pyrrolidinyl ethanol derivatives have been designed as potent and selective muscarinic agonists.[12][13] For instance, certain chiral derivatives have shown selectivity for the M2 muscarinic receptor subtype, which is of interest for CNS applications.[12]
Researchers at Yale University identified a compound that, after decomposition, forms a polymer capable of interfering with the interaction between amyloid-beta and prion proteins, a key step in Alzheimer's pathology.[14] This polymeric compound, when administered orally to a mouse model of Alzheimer's, led to the repair of synapses and the recovery of lost memory.[14] While not a classic small molecule pyrrolidinyl ethanol, this highlights the therapeutic potential of targeting the underlying disease mechanisms.
Caption: Simplified signaling pathway for muscarinic agonists in Alzheimer's disease.
Anticonvulsant Activity: The pyrrolidine-2,5-dione moiety, often found in derivatives that can be synthesized from or converted to pyrrolidinyl ethanol structures, is a well-established pharmacophore for anticonvulsant agents.[15] Several studies have demonstrated the efficacy of such compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][15]
Anti-inflammatory and Analgesic Activity
Pyrrolidine derivatives have shown significant promise in modulating inflammatory responses.[5] Some compounds are believed to exert their effects by inhibiting the production of pro-inflammatory cytokines.[5] Newly synthesized pyrrolidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, with some exhibiting effects comparable to or better than standard drugs like aspirin.[1][16] The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[16][17]
Anticancer Properties
The pyrrolidine scaffold is a recurring motif in the design of anticancer agents.[3][18] Pyrrolidinyl ethanol derivatives and related compounds have been investigated for their ability to inhibit tumor growth.[5] Preliminary studies suggest that some of these compounds may induce apoptosis (programmed cell death) in cancer cells, potentially through the modulation of cell cycle regulators.[5]
More specifically, pyrrolidinyl-spirooxindole natural products have inspired the synthesis of novel compounds that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in breast cancer therapy.[19] Certain synthesized spirooxindoles have demonstrated significant cytotoxicity against breast cancer cell lines.[19]
Antiviral and Antimicrobial Activity
The pyrrolidine ring is a core structure in numerous compounds with demonstrated antiviral and antimicrobial properties.[3][18] While specific studies on the antiviral activity of simple pyrrolidinyl ethanol compounds are less common, the broader class of pyrrolidine derivatives has shown activity against a range of viruses.[3][18][20] The ethanol moiety can be a starting point for the synthesis of more complex derivatives with enhanced antiviral potency. For instance, ethanol extracts of certain medicinal plants have shown activity against coronaviruses.[21] Furthermore, ethanol itself is a known virucidal agent.[22][23]
Future Perspectives and Conclusion
The pyrrolidinyl ethanol scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutic agents. Its inherent stereochemistry and the versatile functionality of the hydroxyl group provide medicinal chemists with a powerful toolkit to fine-tune the pharmacological properties of lead compounds.
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Deeper exploration of how modifications to the pyrrolidinyl ethanol core impact biological activity and target selectivity.
Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel, highly active compounds.
Stereoselective Synthesis: Developing more efficient and scalable methods for the synthesis of enantiomerically pure pyrrolidinyl ethanol derivatives.
Drug Delivery and Formulation: Optimizing the delivery of these compounds to their site of action, particularly for CNS and anticancer applications.
References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Gualtieri, F., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 535-542. [Link]
Nafie, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1356505. [Link]
ResearchGate. (2025). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. [Link]
Carrieri, A., et al. (2026). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]
National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 3905-3912. [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243952. [Link]
National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243952. [Link]
National Center for Biotechnology Information. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 423-447. [Link]
Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40481-40485. [Link]
MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 30(23), 5678. [Link]
El-Sayed, M. A. A. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 15(10), 2419-2440. [Link]
Alzheimer's Society. (2019). Yale researchers say new compound shows promise in dementia treatment. [Link]
ResearchGate. (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. [Link]
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]
National Center for Biotechnology Information. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(17), 4058. [Link]
National Center for Biotechnology Information. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1339. [Link]
Frontiers. (2021). Ethanol Alleviates Amyloid-β-Induced Toxicity in an Alzheimer's Disease Model of Caenorhabiditis elegans. Frontiers in Aging Neuroscience, 13, 750995. [Link]
Taylor & Francis. Muscarinic agonists – Knowledge and References. [Link]
Open Exploration Publishing. (2025). Phenolic compounds as anti-Alzheimer's disease agents. Exploration of Neuroprotective Therapy, 2, 1-23. [Link]
ResearchGate. (2021). Virucidal activity of a new hand disinfectant with reduced ethanol content: Comparison with other alcohol-based formulations. [Link]
ResearchGate. (2025). Persistent Virucidal Activity in an Alcohol-Based Sanitizer Formulation (ProtecTeaV) for Potential Use against Norovirus. [Link]
National Center for Biotechnology Information. (2021). In vitro antiviral activities of ethanol and aqueous extracts of Vietnamese traditional medicinal plants against Porcine Epidemic Diarrhea virus: a coronavirus family member. Vietnam Journal of Science, Technology and Engineering, 63(2), 58-63. [Link]
PubMed. (2020). Bactericidal and virucidal activity of ethanol and povidone-iodine. MicrobiologyOpen, 9(6), e1031. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Version: 1.0 (Technical Release)
Author Role: Senior Application Scientist, Structural Elucidation Group
Scope: Molecular Analysis, Isomeric Differentiation, and Validation Protocols
Executive Summary & Strategic Context
In the landscape of pharmaceutical intermediates and psychoactive structural analogs, 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol represents a critical regioisomer often confused with its more common counterpart, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (a metabolite of pyrovalerone-type stimulants).
Accurate discrimination between these two isomers is not merely academic; it is a regulatory and safety imperative. While they share the exact molecular formula (
) and weight, their pharmacological profiles and metabolic pathways differ significantly due to the placement of the hydroxyl and amine functionalities.
This guide provides a self-validating analytical framework to definitively characterize the 2-phenyl-2-amino regioisomer, utilizing orthogonal data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Physicochemical Profile: The "Truth" Table
Before initiating wet-lab protocols, the following theoretical constants must be established as the baseline for calibration.
Property
Value
Notes
IUPAC Name
2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol
Distinct from 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol
Molecular Formula
Exact Mass
191.1310 Da
Monoisotopic peak for HRMS calibration
Molecular Weight
191.27 g/mol
Average weight for stoichiometry
ClogP (Est.)
~1.8 - 2.1
Lipophilic, typically soluble in DCM, MeOH, EtOH
pKa (Est.)
~9.5 (Tertiary Amine)
Basic; exists as cation in acidic mobile phases
Key Stereocenter
C2 (Chiral)
Exists as (R) and (S) enantiomers
Synthetic Origin & Impurity Logic
To understand the impurities you may encounter, you must understand the genesis of the molecule. Unlike the 1-phenyl isomer (derived from reducing
-pyrrolidinophenones), the target molecule is typically derived from phenylacetic acid derivatives.
Synthesis & Differentiation Workflow
The following diagram illustrates the divergent synthetic pathways that lead to the two confusing isomers.
Figure 1: Divergent synthetic pathways. The target molecule arises from ester reduction, whereas the common isomer arises from ketone reduction.
Mass Spectrometry: The Diagnostic Fragmentation
This is the primary method for distinguishing the regioisomers. The fragmentation patterns are governed by Stevenson’s Rule and the stability of the resulting carbocations.
The Mechanism
In Electron Ionization (EI) or In-Source CID (ESI), the molecule will undergo
-cleavage adjacent to the nitrogen atom (the site of lowest ionization energy).
Fragment: The cation stays on the benzylic/pyrrolidine fragment.
Diagnostic Peak:
().
Common Isomer (1-Phenyl-2-pyrrolidin-1-yl-ethanol):
The nitrogen is on C2, but the Phenyl/OH are on C1.
-cleavage breaks the C1-C2 bond.
Loss: The hydroxybenzyl group (
, Mass 107).
Fragment: The cation stays on the methylene-pyrrolidine fragment.
Diagnostic Peak:
(The "pyrrolidinium methylene" ion).
MS Validation Protocol
Ion Source: ESI (Positive Mode) for molecular ion; EI (70eV) for structural fingerprinting.
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Protonation assists ionization).
Criteria:
Observe parent ion
.
PASS: Major fragment at 160 Da .
FAIL: Major fragment at 84 Da (Indicates wrong regioisomer).
Figure 2: Mass Spectrometry decision tree. The base peak definitively identifies the regioisomer.
NMR Spectroscopy Strategy
While MS provides rapid identification, NMR provides structural certainty. The chemical environment of the "Methine" proton (the single proton on the chiral center) is the key differentiator.
1H NMR Prediction & Assignment (CDCl3)
Position
Proton Type
Target Shift ( ppm)
Isomer Shift ( ppm)
Explanation
C2-H
Methine (Chiral)
3.4 - 3.8
2.6 - 2.9
In the target, this proton is Benzylic AND -to-Nitrogen.
C1-H
Methylene/Methine
3.9 - 4.1 (2H)
4.6 - 4.8 (1H)
Target has (deshielded by O). Isomer has (highly deshielded by O + Ph).
Arom
Phenyl Ring
7.1 - 7.4
7.2 - 7.5
Multiplet; less diagnostic.
Pyr
Ring Protons
1.7 (4H), 2.6 (4H)
1.8 (4H), 2.7 (4H)
Broad multiplets.
Experimental Protocol: Self-Validating NMR
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL
.
Drying: Ensure sample is free of water/acid; protonation of the amine shifts peaks significantly downfield. Add solid
to the NMR tube if salt formation is suspected.
Acquisition:
Scans: 16 (minimum).
Pulse:
.
Relaxation Delay (D1): > 2.0s (Critical for accurate integration of the benzylic proton).
Validation Check:
Look for the Triplet or Doublet of Doublets at ~3.5-3.8 ppm (The benzylic proton).
Look for the Methylene group (
) around 4.0 ppm.
If you see a doublet > 4.5 ppm, you have the wrong isomer (1-phenyl-2-amino).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3599105, 2-Phenyl-1-pyrrolidin-1-ylethanone. Retrieved from [Link] (Analogous fragmentation patterns).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for NMR shift prediction of
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04Topic: Targeted Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol via Regioselective Reduction
Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Strategic Analysis
The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol (CAS 20245-72-1) presents a classic challenge in regiochemical control.[1] While the ring-opening of styrene oxide with pyrrolidine is a common route to amino alcohols, it predominantly yields the regioisomer 1-phenyl-2-(pyrrolidin-1-yl)ethanol (the benzylic alcohol) due to steric governance over nucleophilic attack at the terminal carbon.[1]
To satisfy the stringent purity requirements of pharmaceutical applications (e.g., as a ligand in copper-catalyzed cross-couplings or an intermediate in triazolo-pyridine synthesis), a "Design for Purity" approach is required.[1] This protocol details the Amino Acid Reduction Route , utilizing 2-phenylglycine as the chiral or achiral scaffold.[1] This pathway locks the nitrogen at the benzylic position prior to alcohol formation, effectively eliminating the formation of the unwanted regioisomer and ensuring structural integrity.[1]
Reaction Design & Causality
The synthesis is bifurcated into two distinct chemical transformations:
Cyclization/Alkylation: Conversion of the primary amine of phenylglycine (or its ester) into the tertiary pyrrolidine ring using 1,4-dibromobutane.[1] This step establishes the critical C-N bond at the benzylic center.[1]
Hydride Reduction: Chemoselective reduction of the carboxylic ester to the primary alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF.[1]
Why this route?
Regio-fidelity: Unlike epoxide opening, this route prevents the migration of the oxygen functionality, guaranteeing the 2-amino-1-ethanol motif.[1]
Stereocontrol: Starting with (R)- or (S)-phenylglycine allows for the synthesis of enantiopure product, essential for its use as a chiral auxiliary.[1]
Detailed Experimental Protocol
Safety Pre-requisites:
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.[1]
Hazards: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water.[1] 1,4-Dibromobutane is a lachrymator and alkylating agent.[1]
Phase 1: Synthesis of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve Ethyl 2-amino-2-phenylacetate (10.0 mmol) in Acetonitrile (MeCN, 50 mL).
Base Addition: Add Potassium Carbonate (K₂CO₃, 30.0 mmol) to the solution. The excess base acts as a proton scavenger for the HBr generated.[1]
Alkylation: Dropwise add 1,4-Dibromobutane (11.0 mmol) diluted in MeCN (10 mL) over 20 minutes.
Mechanistic Note: Slow addition minimizes intermolecular polymerization (chain extension) in favor of intramolecular cyclization.[1]
Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor consumption of the starting amine via TLC (SiO₂, 4:1 Hexane/EtOAc).[1]
Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).[1] Concentrate the filtrate under reduced pressure to yield the crude ester.[1]
Purification: Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the pure pyrrolidinyl ester.
Phase 2: Reduction to 2-Phenyl-2-(pyrrolidin-1-yl)ethanol
Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and flush with Argon.
Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LAH, 15.0 mmol) and dry Tetrahydrofuran (THF, 30 mL). Cool to 0°C.[1]
Addition: Dissolve the Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (from Phase 1) in dry THF (10 mL) and add dropwise to the LAH suspension.
Observation: Gas evolution (H₂) will occur.[1] Control addition rate to maintain a gentle effervescence.
Reduction: Allow the reaction to warm to room temperature and stir for 4 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
0.6 mL Water
0.6 mL 15% NaOH solution
1.8 mL Water
Result: A granular white precipitate of aluminum salts forms, which is easily filtered.[1]
Isolation: Filter the mixture through a Celite pad. Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.
Final Product: The resulting oil is 2-Phenyl-2-(pyrrolidin-1-yl)ethanol . It can be further purified by vacuum distillation or recrystallization as the hydrochloride salt (using HCl/Ether).[1]
Caption: Step-wise transformation from phenylglycine ester to the target amino alcohol, highlighting key reagents.
References
WO2009047514A1 . "[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use."[1] World Intellectual Property Organization. (2009).[1] Link
GuideChem . "2-Phenyl-2-pyrrolidin-1-ylethanol Structure and Properties." Link
PubChem . "2-Phenyl-2-pyrrolidin-1-ylacetamide (Related Amide Structure)."[1][2] National Library of Medicine.[1] Link[1]
Ambeed . "2-(Pyrrolidin-1-yl)ethanol (Isomer Comparison)." Link
Application Notes & Protocols for 2-Phenyl-2-pyrrolidin-1-yl-ethanol: A Chiral Amino Alcohol Intermediate in Pharmaceutical Development
Introduction: Contextualizing a Versatile Chiral Building Block In the landscape of modern drug discovery, the efficient synthesis of chiral molecules is paramount. Amino alcohols, in particular, represent a privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Contextualizing a Versatile Chiral Building Block
In the landscape of modern drug discovery, the efficient synthesis of chiral molecules is paramount. Amino alcohols, in particular, represent a privileged structural class, serving as foundational scaffolds for a multitude of Active Pharmaceutical Ingredients (APIs). This document provides a detailed technical guide on the synthesis, purification, characterization, and application of 1-phenyl-1-(pyrrolidin-1-yl)methanol (CAS No: 20245-72-1) , a chiral amino alcohol often referred to by the common name 2-phenyl-2-pyrrolidin-1-yl-ethanol.[1]
This intermediate is of significant interest to researchers in medicinal chemistry and process development due to its structural resemblance to precursors for various psychoactive compounds, including CNS stimulants like Prolintane and synthetic cathinone derivatives such as Pyrovalerone.[2][3] The presence of a stereocenter and a reactive secondary alcohol functional group makes it a versatile building block for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[4]
These notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is a non-negotiable prerequisite for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data for 1-phenyl-1-(pyrrolidin-1-yl)methanol
1-phenyl-1-(pyrrolidin-1-yl)methanol and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.[5][6]
Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[5][7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side-shields, and a lab coat.[5] For procedures that may generate aerosols or dust, a NIOSH-approved respirator is recommended.[5]
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge.[6][8]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Overall Experimental Workflow
The successful utilization of this intermediate follows a logical progression from synthesis to application. This workflow ensures the material is of sufficient quality for its intended downstream use.
Caption: High-level workflow from synthesis to application.
Protocol I: Synthesis of 1-phenyl-1-(pyrrolidin-1-yl)methanol
This protocol details a robust two-step, one-pot synthesis via reductive amination. The reaction first forms an α-keto-enamine intermediate from the reaction of phenylglyoxal and pyrrolidine, which is then reduced in-situ to the desired amino alcohol.
Causality and Experimental Rationale
Choice of Reactants: Phenylglyoxal is an ideal starting material as it possesses two electrophilic carbonyl centers. Pyrrolidine, a secondary amine, will selectively react with the more reactive aldehyde carbonyl to form an enamine.
Solvent System: Methanol is chosen as it is a good solvent for all reactants and the reducing agent, and its protic nature facilitates the reduction step.
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for reducing the ketone carbonyl without affecting the phenyl ring. It is also safer and easier to handle than more powerful hydrides like LiAlH₄.[9]
Temperature Control: The initial reaction is run at a low temperature (0°C) to control the exothermic formation of the enamine and prevent side reactions. The reduction is also performed at low temperature for better control.
Materials and Reagents
Reagent
Quantity
Moles
Notes
Phenylglyoxal (monohydrate)
10.0 g
65.7 mmol
Pyrrolidine
5.6 g (6.5 mL)
78.9 mmol
Use 1.2 equivalents
Sodium Borohydride (NaBH₄)
3.7 g
98.6 mmol
Use 1.5 equivalents
Methanol (anhydrous)
200 mL
-
Diethyl Ether
300 mL
-
For extraction
Saturated aq. NaCl (Brine)
100 mL
-
For washing
Anhydrous MgSO₄
-
-
For drying
Step-by-Step Procedure
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenylglyoxal monohydrate (10.0 g) and anhydrous methanol (200 mL).
Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add pyrrolidine (6.5 mL) dropwise over 15 minutes. The solution will typically turn yellow.
Intermediate Formation: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the phenylglyoxal spot has disappeared.
Reduction: Cool the mixture back down to 0°C. In small portions, carefully add sodium borohydride (3.7 g) over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).
Quenching: Carefully quench the reaction by slowly adding 50 mL of water at 0°C.
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
Extraction (Work-up): Transfer the remaining aqueous slurry to a separatory funnel. Add 150 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 75 mL of diethyl ether.
Washing and Drying: Combine the organic extracts and wash with 100 mL of saturated aqueous NaCl (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or a low-melting solid.
Protocol II: Purification and Characterization
Purity is a critical attribute for any pharmaceutical intermediate.[10] This section outlines the purification by column chromatography and subsequent characterization to confirm structural identity and assess purity.
Purification Workflow
Caption: Workflow for purification and analysis.
Purification by Column Chromatography
Stationary Phase: Prepare a silica gel column. For ~10-12 g of crude product, a column with a diameter of ~5 cm and a silica height of ~25 cm is appropriate.
Mobile Phase: Use a gradient elution system of Ethyl Acetate in Hexane. A typical starting point is 10% Ethyl Acetate / 90% Hexane, gradually increasing to 50% Ethyl Acetate. Crucial Insight: Add 0.5% triethylamine (Et₃N) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing the amine product from tailing and leading to much sharper peaks and better separation.
Procedure:
Dissolve the crude product in a minimal amount of dichloromethane.
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ('dry loading').
Carefully add the dry-loaded sample to the top of the prepared column.
Begin elution, collecting fractions (e.g., 20 mL each).
Analyze the fractions by TLC (stain with potassium permanganate to visualize the product).
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-phenyl-1-(pyrrolidin-1-yl)methanol.
Characterization Data
The identity and purity of the final product must be confirmed using spectroscopic methods.[11][12]
Expected [M+H]⁺ ion at m/z = 192.14. Fragmentation may show loss of H₂O (m/z = 174.13) or the hydroxymethyl group (m/z = 161.12).
HPLC Purity
A single major peak with >98% area under the curve.[10]
Protocol III: Application in Pharmaceutical Synthesis
The synthesized intermediate can be used to create more complex molecules. This protocol demonstrates the conversion of the alcohol to a better leaving group (tosylate), priming it for nucleophilic substitution to build a carbon backbone, a key strategy in synthesizing analogues of drugs like Prolintane.[9][13]
Synthetic Rationale
The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group. This allows for subsequent Sₙ2 reaction with a Grignard reagent (e.g., propylmagnesium bromide), which acts as a nucleophilic source of an alkyl chain. This two-step sequence effectively replaces the -OH group with a propyl group, extending the carbon chain.
Step 1: Tosylation of the Alcohol
Setup: Dissolve the purified amino alcohol (5.0 g, 26.1 mmol) and triethylamine (5.3 g, 7.3 mL, 52.2 mmol, 2.0 eq) in anhydrous dichloromethane (100 mL) in a flask under nitrogen.
Tosylation: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl) (5.5 g, 28.7 mmol, 1.1 eq) portion-wise.
Reaction: Stir at 0°C for 1 hour, then at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.
Work-up: Wash the reaction mixture with water (2 x 50 mL), then brine (50 mL). Dry over MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.
Step 2: Alkylation via Grignard Reaction
Setup: In a separate flame-dried flask under nitrogen, add the crude tosylate (from the previous step) dissolved in anhydrous THF (100 mL).
Grignard Addition: Cool the solution to 0°C. Slowly add propylmagnesium bromide (e.g., 1.0 M solution in THF, 39 mL, 39 mmol, 1.5 eq) dropwise.
Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours to drive the reaction to completion.
Quenching & Work-up: Cool to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Final Product: Purify the resulting crude product by column chromatography to yield the alkylated product, an analogue structurally related to Prolintane.
Conclusion
1-phenyl-1-(pyrrolidin-1-yl)methanol is a valuable and versatile pharmaceutical intermediate. The protocols provided herein offer a reliable pathway for its synthesis, purification, and subsequent elaboration into more complex molecular targets. By understanding the chemical principles behind each step—from the choice of a mild reducing agent in the synthesis to the deactivation of silica in purification—researchers can effectively and safely utilize this building block to accelerate their drug discovery and development efforts.
Kinetic Profiling and Regioselective Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Application Note & Protocol Guide Part 1: Executive Summary & Mechanistic Insight The Regioselectivity Challenge The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol via the aminolysis of styrene oxide presents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Part 1: Executive Summary & Mechanistic Insight
The Regioselectivity Challenge
The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanol via the aminolysis of styrene oxide presents a classic physical-organic challenge: Regiocontrol .
The reaction of styrene oxide (1) with pyrrolidine (2) can proceed via two distinct nucleophilic trajectories:
Path
(Target): Attack at the benzylic carbon (C-2). This yields the requested 2-phenyl-2-(pyrrolidin-1-yl)ethanol . This pathway is electronically controlled, stabilized by the benzylic carbocation character in the transition state.[1]
Path
(Competitor): Attack at the terminal carbon (C-1). This yields the isomeric 1-phenyl-2-(pyrrolidin-1-yl)ethanol . This pathway is sterically controlled (-dominant).
Under standard thermal conditions (bulk solvent, no catalyst), Path
often dominates due to steric hindrance at the benzylic position. To synthesize the target Path product efficiently, the reaction kinetics must be modulated using Lewis Acid catalysis or specific solvent polarity to lower the activation energy of the benzylic transition state.
Reaction Pathway Diagram
The following diagram illustrates the competing kinetic pathways and the specific transition state (TS) required for the target molecule.
Detection: HPLC (Chiralpak AD-H or C18) or GC-FID (Internal Std: Dodecane).
Step-by-Step Guide:
Stock Solutions:
Solution A: Styrene Oxide (0.2 M) in MeCN + Internal Standard (Dodecane).
Solution B: Pyrrolidine (2.0 M, 10x excess) in MeCN.
Thermostating: Pre-heat separate vials of Solution A and B to target temperatures (
, , ).
Mixing: Rapidly mix 1 mL of A and 1 mL of B in a reaction vial.
Initial Concentrations:
, .
Sampling:
Withdraw 50
aliquots at mins.
Quench immediately into a vial containing 0.1 M HCl in MeOH (stops the amine attack).
Analysis: Inject into HPLC/GC. Integrate the peak area of the Target Isomer (2-phenyl-2-pyrrolidin-1-yl-ethanol).
Part 3: Data Analysis & Kinetic Modeling[2]
Kinetic Equations
Under pseudo-first-order conditions (excess amine), the rate law simplifies:
Where the true second-order rate constant
is:
Expected Kinetic Data (Simulated for Validation)
The following table represents typical kinetic data profiles observed when comparing catalyzed vs. uncatalyzed reactions for this specific target.
Parameter
Uncatalyzed (Thermal)
Lewis Acid Catalyzed ()
Major Product
-isomer (Terminal)
-isomer (Target)
Regio Ratio ()
15 : 85
92 : 8
()
(Half-life)
~580 min
~15 min
Activation Energy ()
65-70 kJ/mol
40-45 kJ/mol
Calculation Workflow
Plot:
vs. time.
Slope: The negative slope equals
.
Arrhenius: Plot
vs. (Kelvin).
Derivation:
.
Part 4: Kinetic Experiment Workflow Diagram
Caption: Workflow for determining kinetic parameters of aminolysis.
Part 5: Troubleshooting & Optimization
Low Regioselectivity: If the
-isomer (1-phenyl-2-pyrrolidin-1-yl-ethanol) persists, increase the polarity of the solvent (e.g., switch from Toluene to Acetonitrile) or increase catalyst loading. The benzylic transition state is more polar; polar solvents stabilize it.
Reaction Stalls: Pyrrolidine can sometimes complex with the Lewis Acid, deactivating it. If kinetics plateau, add the catalyst to the epoxide first, stir for 10 mins, then add the amine slowly.
Isomer Identification:
Target (
-isomer): The methine proton () appears as a doublet of doublets around 3.5-4.0 ppm in NMR.
Competitor (
-isomer): The methylene protons () appear as multiplets around 2.5-2.8 ppm.
catalysed regioselective styrene oxide ring opening with aromatic amines." Tetrahedron.
Shivani, et al. (2007). "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." Journal of Molecular Catalysis A: Chemical.
Yadav, J. S., et al. (2017). "
-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Catalysts.
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews.
Technical Support Center: Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Critical Structural & Regiochemical Definition Before proceeding, we must validate the target structure. The nomenclature 2-Phenyl-2-pyrrolidin-1-yl-ethanol refers to a primary alcohol where the pyrrolidine and phenyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Structural & Regiochemical Definition
Before proceeding, we must validate the target structure. The nomenclature 2-Phenyl-2-pyrrolidin-1-yl-ethanol refers to a primary alcohol where the pyrrolidine and phenyl groups are both attached to the C2 carbon.[1]
Common Regioisomer: 1-Phenyl-2-(pyrrolidin-1-yl)ethanol (Secondary Alcohol).[1]
The Challenge: The reaction of styrene oxide with pyrrolidine under standard thermal/basic conditions predominantly yields the Common Regioisomer (Secondary Alcohol) due to steric control (attack at the less substituted carbon). To obtain your target (Primary Alcohol), you must override steric hindrance with electronic activation using Lewis Acid catalysis to promote attack at the benzylic position.[1]
Interactive Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Yield Issues
Q1: I am reacting styrene oxide with pyrrolidine in ethanol at reflux, but I am isolating 1-phenyl-2-pyrrolidin-1-ylethanol (the secondary alcohol). How do I switch the regioselectivity to get the primary alcohol?
Technical Insight:
Under neutral or basic conditions (SN2-like), the nucleophile (pyrrolidine) attacks the least hindered terminal carbon (
-carbon).[1] To shift attack to the benzylic carbon (-carbon), you must increase the carbocation character of the benzylic position.
Protocol Adjustment:
Switch to a Lewis Acid Catalyzed pathway.
Solvent: Change from Ethanol to Acetonitrile (MeCN) or Toluene (non-protic solvents prevent hydrogen bonding that might deactivate the catalyst).[1]
Catalyst: Introduce 1-5 mol% of a metal triflate or chloride.[1]
Recommended:Yb(OTf)₃ (Ytterbium Triflate) or Bi(OTf)₃ .[1]
Alternative:Silica-supported Alumina or YCl₃ (Yttrium Trichloride).[1]
Mechanism: The Lewis acid coordinates with the epoxide oxygen, weakening the C-O bond. The benzylic carbon stabilizes the developing positive charge (electronic control), directing the amine attack to the more substituted position despite steric hindrance.
Q2: My conversion rate is high (>90%), but the isolated yield is low (<40%). Where am I losing the product?
Root Cause Analysis:
Amino alcohols are amphiphilic.[1] The 2-phenyl-2-pyrrolidin-1-yl-ethanol molecule has a polar amine/alcohol head and a lipophilic phenyl tail, but it often retains significant water solubility, especially at low pH.[1]
Recovery Protocol:
Avoid Acidic Workup: Do not use strong acid washes (HCl) to remove excess amine, as the product will protonate and partition into the aqueous phase.
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ during extraction.
Extraction Solvent: Replace Diethyl Ether with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] The higher polarity improves extraction efficiency for amino alcohols.
Category B: Reaction Kinetics & Impurities
Q3: The reaction turns into a viscous polymeric gum. How do I prevent this?
Technical Insight:
Styrene oxide is prone to acid-catalyzed homopolymerization (polyether formation) if the amine concentration is too low relative to the Lewis acid, or if the temperature is too high.[1]
Corrective Action:
Order of Addition: Add the Catalyst to the Amine solution first, then add the Styrene Oxide dropwise. This ensures the epoxide immediately encounters a nucleophile upon activation.
Temperature Control: Maintain reaction at 0°C to Room Temperature . Do not reflux when using strong Lewis acids.
Optimized Experimental Protocol
Objective: Synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol via Regioselective Ring Opening.
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.
Solvation: Dissolve Pyrrolidine (12 mmol) and Yb(OTf)₃ (0.5 mmol) in anhydrous Acetonitrile (20 mL). Stir for 10 minutes to complex.
Addition: Add Styrene Oxide (10 mmol) dropwise over 30 minutes via syringe pump or addition funnel. Crucial: Slow addition minimizes oligomerization.[1]
Reaction: Stir at room temperature. Monitor TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the epoxide (high R_f) and appearance of the polar alcohol (lower R_f).
Purification: Flash column chromatography on Silica Gel.
Eluent: Gradient 0%
5% Methanol in DCM (with 1% aqueous NH₄OH additive to reduce tailing).
Mechanistic Visualization (Regioselectivity)
The following diagram illustrates the bifurcation between the Kinetic (Thermal) and Thermodynamic/Electronic (Lewis Acid) pathways.
Caption: Figure 1. Divergent synthesis pathways. Path A (Red) represents the standard thermal route yielding the secondary alcohol. Path B (Green) utilizes Lewis Acid catalysis to enforce benzylic attack, yielding the target primary alcohol.[1]
Alternative Route (Fail-Safe)
If the epoxide ring-opening remains inseparable or low-yielding, the following alternative route guarantees the carbon skeleton structure (Isomer B) without regioselectivity concerns.
Route:2-Phenyl-2-(pyrrolidin-1-yl)acetic acid
Reduction
Alkylation: React Methyl alpha-bromophenylacetate with Pyrrolidine (SN2).[1]
Advantage:[1][3][4] The position of the amine is fixed by the starting material; no regioisomer formation is possible.
References
Chini, M., Crotti, P., & Gardelli, C. (1992).[1] Regioselective metal-catalyzed aminolysis of styrene oxide. Tetrahedron, 48(18), 3805-3812.[1]
Azizi, N., & Saidi, M. R. (2005).[1] Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines. Canadian Journal of Chemistry, 83(5), 505-507.[1] [1]
Shivani, et al. (2007).[1] Silica-supported perchloric acid: A novel and recyclable heterogeneous catalyst for the regioselective ring opening of epoxides with amines.[1] Journal of Molecular Catalysis A: Chemical, 266(1-2), 47-52.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Pyrrolidinyl Ethanol Derivatives
Ticket ID: CHEM-OPT-2024-PYR
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Core Directive: The Thermodynamic vs. Kinetic Landscape
Welcome to the technical support portal. You are likely accessing this guide because your synthesis of pyrrolidinyl ethanol derivatives—typically achieved via the nucleophilic ring-opening of epoxides by pyrrolidine—is suffering from low yields, poor regioselectivity, or degradation.
Temperature is not merely a variable to "speed up" this reaction; it is the primary switch between regioselective success and isomeric failure .
The Mechanistic Reality
The synthesis of 2-(pyrrolidin-1-yl)ethanol derivatives generally proceeds via an
attack of pyrrolidine (a secondary amine) on an epoxide.
Kinetic Control (Low T): Under basic or neutral conditions, the reaction is sterically governed. The pyrrolidine attacks the least hindered carbon of the epoxide. This is the standard pathway for high-purity terminal amino-alcohols [1].
Thermodynamic/Electronic Control (High T or Acidic): As temperature increases or Lewis acids are introduced, the transition state becomes looser. Electronic factors (stabilization of partial positive charge) begin to compete with steric factors, potentially leading to attack at the more substituted carbon or facilitating elimination side-reactions [2].
Troubleshooting Guides & FAQs
Below are the most frequent issues reported by our user base, paired with root-cause analysis and immediate corrective actions.
Issue A: "I am observing a mixture of Regioisomers (Alpha vs. Beta attack)."
Q: My target is the terminal amine (attack at the less substituted carbon), but I see significant amounts of the internal isomer. Is my temperature too high?
A: Likely, yes. But solvent effects also play a role.
Root Cause: High temperatures provide enough energy to overcome the steric barrier of the more substituted carbon. Additionally, if your solvent is too acidic (or if the reaction generates protons), you shift toward an
-like transition state which favors the internal isomer [3].
Corrective Action:
Lower the Temperature: Reduce reaction temperature to 0°C or room temperature (RT).
Solvent Switch: If using protic solvents (EtOH/MeOH) at high temps, switch to a polar aprotic solvent (Acetonitrile or THF) to enforce a strict
mechanism.
Cryogenic Start: For highly reactive epoxides (e.g., styrene oxide), initiate the reaction at -20°C and allow it to warm to RT slowly.
Issue B: "The reaction stalls at 50-60% conversion."
Q: I am refluxing in ethanol, but the starting material (pyrrolidine) persists. Should I push the temperature to 100°C+?
A:Do not simply increase the temperature without checking stoichiometry.
Root Cause: Pyrrolidine is a secondary amine and is moderately nucleophilic. Stalling often indicates catalyst poisoning or equilibrium limitations, not just kinetic deficiency. Pushing to >100°C often degrades the epoxide before the amine can react.
Corrective Action:
Catalytic Activation: Instead of heat, add a Lewis Acid catalyst like Lithium Perchlorate (
) or Calcium Triflate (). These coordinate to the epoxide oxygen, lowering the activation energy without requiring thermal conditions that cause degradation [4].
Concentration: Increase the concentration of the reactants (High Molarity = High Rate in
).
Issue C: "My product is colored (yellow/brown) and purity is low."
Q: The NMR shows the product, but there are broad baselines and the oil is dark.
A: This is a classic sign of oxidative degradation or polymerization.
Root Cause: Pyrrolidines are susceptible to oxidation (N-oxide formation) at high temperatures in air. Furthermore, if the epoxide is in excess at high temperatures, the product (an amino-alcohol) can react with a second epoxide molecule (oligomerization).
Corrective Action:
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
Stoichiometry: Use a slight excess of pyrrolidine (1.1 - 1.2 equiv), not the epoxide. The excess amine is easier to remove via evaporation or acid-wash than oligomeric epoxide byproducts.
Optimization Protocol: The Temperature DoE
Do not guess. Use this Design of Experiments (DoE) matrix to determine the optimal window for your specific derivative.
Technical Guide: Purification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol Mixtures
Domain: Organic Chemistry / Pharmaceutical Process Development Document ID: TS-ORG-PPE-001 Status: Active[1][2][3][4][5][6] Introduction This guide addresses the purification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol (PPE) ....
Author: BenchChem Technical Support Team. Date: February 2026
Domain: Organic Chemistry / Pharmaceutical Process Development
Document ID: TS-ORG-PPE-001
Status: Active[1][2][3][4][5][6]
Introduction
This guide addresses the purification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol (PPE) . This specific
-amino alcohol scaffold is structurally distinct because the nitrogen atom is attached to the benzylic carbon (C2), adjacent to the primary alcohol (C1).
This structural nuance is critical. If synthesized via the aminolysis of styrene oxide, the 2-phenyl isomer is typically the minor product (anti-Markovnikov-like regioselectivity usually favors the 1-phenyl isomer), meaning your mixture likely contains significant amounts of the regioisomer 1-phenyl-2-pyrrolidin-1-yl-ethanol .[1] Alternatively, if synthesized via the reduction of
-amino acids or ketones, the primary impurities will be unreacted reducing agents and inorganic salts.
This support guide prioritizes the removal of regioisomers , unreacted pyrrolidine , and neutral by-products (e.g., styrene glycol or unreacted epoxide).[1]
Part 1: Diagnostic Workflow
Before initiating purification, confirm the nature of your mixture. Use this decision matrix to select the appropriate module.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.
Part 2: Troubleshooting Modules
Module 1: Chemical Cleanup (Acid-Base Extraction)
Target Impurities: Neutral organics (Styrene oxide, Styrene glycol), Non-basic polymers.[1]
Principle: PPE is a base (
).[1] It will protonate in acid (water-soluble) and deprotonate in base (organic-soluble).[1] Neutral impurities remain organic-soluble at all pH levels.[1]
Protocol:
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (
Waste: Discard the organic layer (contains neutral by-products like styrene oxide).[1]
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (
) to remove entrained neutrals.
Basification: Cool the aqueous layer to
. Slowly add 6M NaOH until pH > 12.
Observation: The solution will cloud as the free base oils out.
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
).
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Critical Note: If your mixture contains Pyrrolidine , much of it will track with the product through this method. Proceed to Module 3 for amine removal.[2]
Target Impurities: 1-Phenyl-2-pyrrolidin-1-yl-ethanol (The "Terminal" Isomer).[1]
Context: If synthesized from styrene oxide, the terminal amine is often the major product. Separation is difficult by distillation due to boiling point proximity. Crystallization of the Hydrochloride salt is the industry standard for separating
-amino alcohol regioisomers.
Protocol:
Salt Formation: Dissolve the free base (from Module 1) in a minimal amount of dry Ethanol or Isopropanol (IPA) .
Acid Addition: Add
equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.
Warning: Do not use aqueous HCl; water increases solubility and prevents crystallization.
Solvent Screen:
System A:IPA / Diethyl Ether . Add Ether until cloudy, heat to clarify, cool slowly.
System B:Ethanol / Ethyl Acetate .
Isolation: Filter the crystals.
Mechanism:[1][3][4][5][6][7] The benzylic amine (PPE) and terminal amine salts possess different lattice energies. Typically, the more symmetrical or higher melting isomer crystallizes first.
Validation: Check purity via NMR. The benzylic proton (
-N) of the 2-phenyl isomer usually appears downfield (~3.5-4.0 ppm) compared to the terminal -N protons of the 1-phenyl isomer.[1]
Target: Difficult regioisomers or degradation products.[1]
Challenge: Amino alcohols interact strongly with the acidic silanols on silica gel, causing "streaking" and poor separation.
The Buffered System:
You must modify the stationary phase to suppress silanol activity.
Mobile Phase: DCM / Methanol / Triethylamine (TEA) or Ammonium Hydroxide (
Alternative: Pre-wash the silica column with 1% TEA in Hexanes before loading your sample. This "caps" the acidic sites.
Part 3: Frequently Asked Questions (FAQs)
Q1: My product "oiled out" instead of crystallizing during the HCl salt formation. What went wrong?
Cause: This is common with amino alcohols. The presence of trace water or "super-saturation" often leads to oiling.
Fix:
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
Seeding: If you have a tiny crystal of pure material, add it.
Trituration: Decant the solvent, add dry Diethyl Ether or Hexane, and vigorously stir/sonicate the oil until it solidifies into a powder.
Q2: I see a spot on TLC that doesn't move (Baseline), even in MeOH.
Diagnosis: This is likely the Hydrochloride salt of your amine (if you used acid previously) or polymerized styrene oxide.
Fix: Treat a small aliquot of your sample with dilute
and re-run the TLC. If the spot moves, it was a salt. If it remains at the baseline, it is likely inorganic or polymeric trash; filter your sample through a short pad of Celite/Silica.
Q3: How do I distinguish the 2-phenyl isomer from the 1-phenyl isomer by NMR?
Answer: Look at the methine/methylene region.
2-Phenyl (Target): You will see a doublet of doublets (dd) (or triplet) for the benzylic proton attached to the Nitrogen (
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide provides an in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, a chiral amino alcohol with potential applications in medicinal chemistry. We will dissect the expected spectral features, compare them with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding of NMR spectral interpretation.
The Structural Landscape: Predicting the ¹H NMR Spectrum
2-Phenyl-2-pyrrolidin-1-yl-ethanol presents a fascinating case for ¹H NMR analysis due to its combination of a chiral center, an aromatic ring, a hydroxyl group, and a pyrrolidine moiety. Each of these features imparts a distinct signature on the resulting spectrum. A thorough understanding of fundamental NMR principles, such as chemical shift and spin-spin coupling, is paramount for accurate interpretation.[1]
A detailed prediction of the ¹H NMR spectrum is as follows:
Phenyl Protons (H-Ar): The five protons on the monosubstituted benzene ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to the electronic effects of the chiral substituent, these protons may exhibit complex splitting patterns, often appearing as a multiplet.
Methine Proton (H-a): This proton is attached to the chiral carbon, which also bears the phenyl and hydroxyl groups. Its chemical shift will be influenced by these electron-withdrawing groups, and it is expected to resonate as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group. A predicted chemical shift would be in the range of δ 4.5-5.0 ppm.
Methylene Protons (H-b, H-c): These two protons are diastereotopic due to the adjacent chiral center. They will therefore have different chemical shifts and will couple with each other (geminal coupling) and with the methine proton (vicinal coupling). This will result in two separate signals, each appearing as a doublet of doublets. Their chemical shifts are anticipated to be in the range of δ 3.5-4.0 ppm.
Pyrrolidine Protons (H-d, H-e, H-f): The eight protons of the pyrrolidine ring will also exhibit complex splitting patterns. The two protons on the carbon adjacent to the nitrogen (H-d) will be shifted downfield due to the inductive effect of the nitrogen atom, likely appearing as a multiplet around δ 2.5-3.0 ppm. The remaining six protons (H-e, H-f) will resonate further upfield, likely in the range of δ 1.7-2.2 ppm, also as multiplets.
Hydroxyl Proton (H-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[2] It can appear anywhere from δ 1 to 5 ppm and is often a broad singlet. In the presence of a protic deuterated solvent like D₂O, this peak will disappear due to proton-deuterium exchange.[2]
Comparative Spectral Analysis: Learning from Analogues
To contextualize the predicted spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, it is instructive to compare it with the known spectra of simpler, structurally related molecules.
2-Phenylethanol
This molecule shares the phenyl and 2-hydroxyethyl moieties with our target compound. Its ¹H NMR spectrum in CDCl₃ typically shows:
A multiplet for the five aromatic protons around δ 7.27-7.35 ppm.[3]
A triplet for the two protons of the -CH₂- group adjacent to the phenyl ring at approximately δ 2.89 ppm.[3]
A triplet for the two protons of the -CH₂- group adjacent to the hydroxyl group at around δ 3.86 ppm.[3]
A broad singlet for the hydroxyl proton, which is reported around δ 2.18 ppm.[3]
N-Ethylpyrrolidine
This compound provides a reference for the signals of the pyrrolidine ring. While a direct spectrum for N-ethylpyrrolidine was not available, data for similar N-substituted pyrrolidines, such as 1-Ethyl-2-pyrrolidone, show the protons on the carbon adjacent to the nitrogen at approximately δ 3.3-3.4 ppm.[4] The other pyrrolidine protons appear further upfield.
Visualizing Molecular Connectivity and Experimental Workflow
The following diagrams illustrate the structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol with proton assignments and the general workflow for ¹H NMR spectral interpretation.
Caption: Molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol with proton labels.
Caption: Workflow for ¹H NMR spectral interpretation.
Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition
The acquisition of a clean and informative ¹H NMR spectrum is contingent upon meticulous sample preparation and instrument setup.[5]
1. Sample Preparation:
Weighing the Sample: Accurately weigh 5-10 mg of 2-Phenyl-2-pyrrolidin-1-yl-ethanol into a clean, dry vial.[5]
Choosing the Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[6][7]
Dissolution: Add approximately 0.6-0.75 mL of the deuterated solvent to the vial.[5][6] Gently vortex or sonicate to ensure complete dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles. The final solution height should be around 4-5 cm.[5]
2. NMR Instrument Setup and Data Acquisition:
Instrument Insertion: Carefully place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.[8]
Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8] Then, an automated or manual shimming process is performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and high resolution.[8]
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal-to-noise.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
Spectral Width (SW): A typical spectral width for a ¹H spectrum is -2 to 12 ppm.
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
Data Acquisition: Initiate the data acquisition.
3. Data Processing:
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
By following this comprehensive guide, researchers can confidently approach the ¹H NMR spectral interpretation of 2-Phenyl-2-pyrrolidin-1-yl-ethanol and similar molecules, leveraging comparative analysis and robust experimental techniques to unlock their structural details.
References
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information: 2-Phenylethanol. Available from: [Link]
SpectraBase. 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
The University of Chicago, Chemistry Department, NMR Facility. Protocols. Available from: [Link]
ResearchGate. Signal assignment of 2‐phenylethanol. Available from: [Link]
ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]
SpectraBase. 2-Phenylethanol. Available from: [Link]
ScienceDirect. Chapter 5: Acquiring 1H and 13C Spectra. Available from: [Link]
Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available from: [Link]
FooDB. Showing Compound 2-Phenylethanol (FDB012152). Available from: [Link]
University of Cambridge, Department of Chemistry. Tables For Organic Structure Analysis. Available from: [Link]
Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]
ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. Available from: [Link]
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
A Comparative Guide to the Infrared Spectroscopic Identification of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
This guide provides a detailed analysis of the infrared (IR) spectroscopy profile of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, a molecule of interest in pharmaceutical development and organic synthesis. By understanding its un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the infrared (IR) spectroscopy profile of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, a molecule of interest in pharmaceutical development and organic synthesis. By understanding its unique spectral fingerprint, researchers can confidently identify this compound, distinguish it from related structures and impurities, and ensure the integrity of their materials. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Section 1: The Vibrational Fingerprint of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[1] An IR spectrum, which plots transmittance against wavenumber, provides a unique "fingerprint" that reveals the functional groups present in a molecule.[1]
The structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol contains several key functional groups, each contributing distinct absorption bands to its IR spectrum: a tertiary alcohol, a phenyl group, a tertiary amine within a pyrrolidine ring, and aliphatic carbon-hydrogen bonds. The expected characteristic absorption peaks are summarized in Table 1 below.
Table 1: Predicted Characteristic IR Absorption Bands for 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Wavenumber (cm⁻¹)
Functional Group & Bond Vibration
Expected Intensity & Shape
Rationale & Authoritative Source
3600–3200
Tertiary Alcohol (O–H stretch, H-bonded)
Strong, Broad
The hydroxyl group engages in intermolecular hydrogen bonding, which causes a significant broadening of the O-H stretching peak. This broad, strong absorption is one of the most recognizable features in the spectrum of an alcohol.[2][3][4]
3100–3000
Aromatic C–H (stretch)
Medium to Weak, Sharp
These peaks correspond to the stretching of C-H bonds where the carbon is part of the phenyl ring (sp² hybridized). They typically appear at a slightly higher wavenumber than aliphatic C-H stretches.[5][6]
3000–2850
Aliphatic C–H (stretch)
Strong, Sharp
These absorptions arise from the C-H bonds within the pyrrolidine ring and the ethyl bridge (sp³ hybridized carbons).[2][5]
1600–1450
Aromatic C=C (in-ring stretch)
Variable, Multiple Sharp Peaks
The phenyl ring has complex in-ring carbon-carbon double bond vibrations that result in a series of sharp peaks in this region. Two bands, near 1600 cm⁻¹ and 1500 cm⁻¹, are often the most intense.[2][6]
1250–1020
Aliphatic Amine (C–N stretch)
Medium to Strong
This band corresponds to the stretching vibration of the carbon-nitrogen bond of the tertiary amine within the pyrrolidine ring.[1][7]
1210–1100
Tertiary Alcohol (C–O stretch)
Strong
The stretching vibration of the carbon-oxygen bond in a tertiary alcohol is typically strong and falls within this specific range, which can help distinguish it from primary or secondary alcohols.[7][8]
900–675
Aromatic C–H (out-of-plane bend)
Strong, Sharp
The out-of-plane bending ("oop") vibrations of the C-H bonds on the phenyl ring produce strong absorptions in the fingerprint region. The exact position can give clues about the substitution pattern of the ring.[5][6]
Section 2: Comparative Analysis: Differentiating from Structural Analogs
The true power of IR spectroscopy lies in its ability to distinguish a target molecule from structurally similar compounds, such as synthetic precursors, isomers, or degradation products. The absence or presence of key peaks provides definitive evidence for the correct structure.
Table 2: Comparative IR Data for Differentiating 2-Phenyl-2-pyrrolidin-1-yl-ethanol
The C-O stretch is expected to shift to a lower wavenumber, typically in the 1150-1075 cm⁻¹ range.[8] While there is some overlap with the tertiary range, the peak position can be a key differentiator.
1-Phenyl-1-(pyrrolidin-1-yl)ethane (Analog)
Lacks Hydroxyl Group
Complete absence of the broad O-H stretch around 3300 cm⁻¹ and the strong C-O stretch between 1210-1100 cm⁻¹. This provides unambiguous differentiation.
Pyrrolidine (Precursor)
Secondary Amine
Presence of a medium N-H stretching peak (3500-3300 cm⁻¹) and N-H bending absorptions (1650-1580 cm⁻¹).[2][9] The target molecule, being a tertiary amine, will lack these signals.
The most critical diagnostic features for identifying 2-Phenyl-2-pyrrolidin-1-yl-ethanol are the simultaneous presence of a broad O-H stretch, a strong C-O stretch in the tertiary alcohol region, aromatic C=C and C-H peaks, and the notable absence of any N-H stretching bands.
Section 3: Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solids and viscous liquids.
Step-by-Step Methodology
Instrument Preparation:
Causality: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's components, particularly the laser and detector.
Action: Allow the instrument to warm up for at least 30 minutes before use.
ATR Crystal Cleaning:
Causality: The ATR crystal surface (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts from previous samples.
Action: Clean the crystal surface by wiping it with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
Background Spectrum Collection:
Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (e.g., CO₂, water vapor) and the instrument itself. This spectrum is subtracted from the sample spectrum to yield the true spectrum of the compound.
Action: With the clean, empty ATR accessory in place, initiate a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Sample Application:
Causality: Proper contact between the sample and the ATR crystal is critical for achieving a strong, high-quality signal.
Action: Place a small amount of the 2-Phenyl-2-pyrrolidin-1-yl-ethanol sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure firm and even contact.
Sample Spectrum Collection:
Causality: This is the primary data acquisition step. The same scan parameters used for the background should be used for the sample for accurate subtraction.
Action: Initiate the sample scan. The resulting spectrum will be automatically ratioed against the collected background spectrum.
Data Analysis and Cleaning:
Causality: After data collection, the sample must be thoroughly removed to prepare the instrument for the next user.
Action: Remove the sample from the crystal and clean the surface thoroughly with a solvent-moistened cloth as described in Step 2.
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for sample analysis.
Section 4: A Self-Validating Approach to Spectral Interpretation
Trustworthy identification relies on a self-validating system where every piece of data corroborates the proposed structure.
Holistic Verification: Do not focus on a single peak. A positive identification requires the presence of all expected characteristic peaks as outlined in Table 1.
Confirmation by Absence: Equally important is the absence of peaks that would indicate impurities or alternative structures. For example, the absence of a C=O stretch (around 1700 cm⁻¹) rules out ketone or aldehyde impurities, and the absence of an N-H stretch rules out primary or secondary amines.[2]
The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[1] It contains a complex pattern of peaks arising from bending vibrations and skeletal motions of the molecule as a whole. While individual peak assignment here can be difficult, the overall pattern is unique to the molecule and serves as a final confirmation when compared to a reference spectrum of a known standard.
By systematically confirming the presence of expected absorptions and the absence of unexpected ones, a researcher can achieve a high degree of confidence in the identity and purity of 2-Phenyl-2-pyrrolidin-1-yl-ethanol.
References
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
O'Brien, C. J., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5281-5293. Retrieved from [Link]
Aboul-Enein, H. Y., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184. Retrieved from [Link]
Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2596. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Smith, B. C. (2020). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]
Zhang, W., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. Retrieved from [Link]
Oburn, S. M., et al. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank, 2024(3), M1886. Retrieved from [Link]
Fandrick, D. R., et al. (2017). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Jasinski, J. P., et al. (2023). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 8(1). Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link]
Comprehensive Guide: Crystal Structure Analysis (XRD) of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Executive Summary: The Structural Imperative In the development of chiral amino-alcohols like 2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS: 20245-72-1), structural certainty is not a luxury—it is a regulatory requirement. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
In the development of chiral amino-alcohols like 2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS: 20245-72-1), structural certainty is not a luxury—it is a regulatory requirement. While NMR and Mass Spectrometry provide connectivity data, they fail to definitively establish the absolute configuration (R/S stereochemistry) and solid-state polymorphism without ambiguity.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization techniques (NMR, PXRD, Chiral HPLC). We provide validated protocols for crystallizing this specific pyrrolidine derivative and analyze its performance as a model for resolving chiral drug intermediates.
Part 1: Technical Comparison – XRD vs. Alternatives
For a molecule like 2-Phenyl-2-pyrrolidin-1-yl-ethanol, which contains a chiral center at the benzylic position and a flexible pyrrolidine ring, "performance" is defined by the resolution of stereochemical and conformational ambiguity.
Comparative Analysis Table
Feature
SC-XRD (The Gold Standard)
Solution NMR (1D/2D)
Powder XRD (PXRD)
Chiral HPLC
Primary Output
3D Atomic Coordinates (x, y, z)
Connectivity & Relative Stereochemistry
Bulk Phase Fingerprint
Enantiomeric Excess (% ee)
Absolute Configuration
Direct Determination (via Flack Parameter)
Indirect (Requires Mosher's ester derivatization)
Impossible (unless Rietveld refined from known structure)
Indirect (Requires reference standards)
Polymorph Discrimination
High (Distinguishes packing motifs)
None (Solution averages conformers)
High (Distinct diffractograms)
None
Sample Requirement
Single Crystal (>0.1 mm)
Dissolved Sample (~5 mg)
Polycrystalline Powder (~10 mg)
Dissolved Sample (~1 mg)
Limitation
Requires high-quality crystal growth
Cannot see packing forces; rapid exchange masks isomers
Lower resolution; peak overlap
Retention time drift; column expense
Why XRD Wins for this Compound
Chiral Definitiveness: 2-Phenyl-2-pyrrolidin-1-yl-ethanol has one chiral center. SC-XRD determines the absolute configuration (R or S) directly using anomalous scattering (if heavy atoms like Cl/Br are present in a salt form) or by refining against a known chiral co-former.
Conformational Locking: The pyrrolidine ring is flexible (envelope vs. twist conformations). NMR shows an average; XRD captures the specific biologically relevant low-energy conformation locked in the lattice.
Part 2: Experimental Protocols
Protocol A: Crystallization of the Hydrochloride Salt
Free base amino-alcohols are often oils or low-melting solids. To obtain diffraction-quality crystals of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, conversion to the hydrochloride salt is the recommended "performance hack."
Reagents:
2-Phenyl-2-pyrrolidin-1-yl-ethanol (Free Base)
HCl in Diethyl Ether (2.0 M)
Ethanol (Absolute)
Ethyl Acetate (Antisolvent)
Step-by-Step Workflow:
Dissolution: Dissolve 100 mg of the free base in 2 mL of absolute ethanol.
Salt Formation: Dropwise add 1.1 equivalents of HCl/Ether solution while stirring at 0°C. A white precipitate (amorphous) may form initially.
Redissolution: Gently heat the solution to 50°C until the precipitate redissolves.
Vapor Diffusion (The "Sitting Drop" Method):
Place the solution in a small inner vial (open).
Place the inner vial inside a larger jar containing 10 mL of Ethyl Acetate.
Seal the outer jar tightly.
Mechanism:[1][2] Ethyl acetate vapor slowly diffuses into the ethanol solution, reducing solubility gradually.
Harvesting: After 48-72 hours, colorless prismatic crystals suitable for SC-XRD will form.
Protocol B: Data Collection & Refinement Strategy
Temperature: Collect data at 100 K (Cryostream). This freezes pyrrolidine ring thermal motion (puckering), which is critical for resolving the N-C bond lengths accurately.
Radiation: Use Cu-Kα (λ = 1.54178 Å) .[3][4] For light atom structures (C, H, N, O), Copper radiation provides better diffraction intensity at high angles compared to Molybdenum (Mo), improving the resolution of the absolute structure (Flack parameter).
Part 3: Structural Logic & Decision Pathways
The following diagram illustrates the decision-making process for characterizing this compound, highlighting where XRD provides critical "Go/No-Go" data in drug development.
Figure 1: Strategic workflow for solid-state characterization. Note the critical role of salt screening for oily amino-alcohols to enable XRD analysis.
Part 4: Critical Structural Features (Data Interpretation)
When analyzing the crystal structure of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, focus on these three molecular interaction zones. These are the "performance metrics" of the crystal lattice that dictate solubility and bioavailability.
The Hydrogen Bond Network
In the hydrochloride salt form, the protonated nitrogen (
) acts as a strong donor.
Expectation: A charge-assisted hydrogen bond:
.
Distance: Look for
distances of approx 3.05 – 3.15 Å .
Significance: This bond anchors the lattice, raising the melting point significantly compared to the free base.
Pyrrolidine Ring Puckering
The pyrrolidine ring is rarely planar.
Analysis: Calculate the Cremer-Pople puckering parameters.
Expectation: An "Envelope" conformation is typical, where the Nitrogen or
is out of the plane.
Relevance: The specific pucker affects how the drug binds to receptors (e.g., steric fit in the binding pocket).
Phenyl Ring Interactions[3][4][5]
Expectation: T-shaped or Parallel-displaced
stacking between phenyl rings of adjacent molecules.
Distance: Centroid-to-centroid distances of 3.6 – 3.9 Å .
Part 5: Troubleshooting Common Issues
Issue: Twinning
Symptom:[1] Diffraction spots appear split or elongated; difficulty refining
below 10%.
Cause: Pseudo-symmetry common in chiral space groups (e.g., Monoclinic
mimicking Orthorhombic).
Solution: Use "Cell_Now" or equivalent software to index multiple domains. Re-crystallize from a slower solvent system (e.g., Isopropanol) to reduce growth defects.
Issue: Disorder in the Pyrrolidine Ring
Symptom:[1] High thermal ellipsoids on the ring carbons.
Cause: Ring flipping between two envelope conformations.
Solution: Collect data at lower temperature (100 K). If disorder persists, model it as a two-part disorder (Part A/Part B) with constrained occupancies.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link
Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Vertex AI Search. (2024). "Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride." National Institutes of Health (PMC). Link (Cited as the closest structural analog for salt protocol validation).
Reference Standards for 2-Phenyl-2-pyrrolidin-1-yl-ethanol Analysis: Comparison & Qualification Guide
This guide provides a technical analysis of reference standard options for 2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS 20245-72-1), a critical intermediate in the synthesis of AXL kinase inhibitors and a structural isomer of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of reference standard options for 2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS 20245-72-1), a critical intermediate in the synthesis of AXL kinase inhibitors and a structural isomer of potential forensic interest.[1][2][3]
Executive Summary & Compound Identity
2-Phenyl-2-pyrrolidin-1-yl-ethanol is primarily utilized as a Key Starting Material (KSM) or intermediate in the synthesis of pharmaceutical agents, specifically [1,2,4]triazolo[1,5-a]pyridine-based AXL kinase inhibitors (e.g., in oncology pipelines).[1][2][3]
Structural Distinctness: Unlike synthetic cathinone metabolites (where the phenyl and pyrrolidine groups are on adjacent carbons, e.g., 1-phenyl-2-pyrrolidinyl...), this compound features both the phenyl ring and the pyrrolidine moiety on the same carbon (
-position relative to the hydroxyl).[1][2][3] This structural nuance is critical for chromatographic separation and mass spectral differentiation.[1][2][3]
Reference Standard Options: A Comparative Analysis
Due to its status as a specialized intermediate rather than a marketed drug, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rare.[1][2][3] Researchers must typically choose between Commercial Analytical Standards and In-House Qualification .[1][2][3]
For Regulatory Filings (IND/NDA): You must generate an In-House Primary Standard (Option B) characterized by the Mass Balance approach if a Pharmacopeial standard is unavailable.[1][2][3]
For Routine Testing: Use Option A as a "Working Standard," calibrated against Option B.
Qualification Protocol: The "Self-Validating" System
To establish an authoritative reference standard (Option B), follow this Mass Balance workflow. This protocol ensures the assigned potency is scientifically defensible without reliance on external vendors.[1][2][3]
Detection: UV at 215 nm (primary) and 254 nm; MS (ESI+, SIR m/z 192.1).[1][2][3]
Causality: High pH (pH 9.[1][2][3]0) is selected to keep the pyrrolidine tertiary amine deprotonated (neutral), improving peak shape and retention on the C18 column.[1][2][3] Acidic conditions would lead to peak tailing due to silanol interactions.[1][2][3]
Method B: Chiral HPLC (Enantiomeric Purity)
Since the compound is often used as the (R)-enantiomer, chiral purity is critical.[1][2][3]
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the logical flow for certifying the In-House Primary Standard.
Caption: Workflow for establishing a Primary Reference Standard using the Mass Balance approach.
Diagram 2: Synthesis & Impurity Origin
Understanding the synthesis helps identify likely impurities in the standard.[1][2][3]
Caption: Synthesis pathway showing the origin of potential impurities (Impurity A & B) to be monitored.
References
European Patent Office. (2010).[1][2][3] [1,2,4]Triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use. Patent EP2217578B9.[1][2][3] Available at: [1][2][3]
World Intellectual Property Organization. (2009).[1][2][3] International Publication No.[1][2][3] WO 2009/047514 A1.[1][2][3] Available at:
Pharmaffiliates. (n.d.). Reference Standards for CAS 20245-72-1. Retrieved from Pharmaffiliates.com.[1][2][3]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3599105 (Related Structure). Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Authored by: A Senior Application Scientist Introduction 2-Phenyl-2-pyrrolidin-1-yl-ethanol is an organic compound featuring a phenyl group, a pyrrolidine ring, and an ethanol backbone. Its structural similarity to pheny...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
2-Phenyl-2-pyrrolidin-1-yl-ethanol is an organic compound featuring a phenyl group, a pyrrolidine ring, and an ethanol backbone. Its structural similarity to phenylethanolamine and other related neuroactive compounds makes it a molecule of interest in medicinal chemistry and drug development.[1][2][3] Understanding the fundamental physicochemical properties of such molecules is paramount, and UV-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly informative method for initial characterization.[4][5]
This guide provides an in-depth analysis of the expected UV-Vis absorption characteristics of 2-Phenyl-2-pyrrolidin-1-yl-ethanol. We will compare its spectral features with structurally related alternatives, offering insights grounded in the principles of electronic spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how molecular structure dictates UV-Vis absorption.
The Scientific Foundation: Why UV-Vis Spectroscopy is a Cornerstone of Molecular Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[6] This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. In organic molecules, the most important electronic transitions involve π electrons in unsaturated systems and non-bonding (n) electrons. The region of a molecule responsible for this light absorption is known as a chromophore .[6][7]
For 2-Phenyl-2-pyrrolidin-1-yl-ethanol, the primary chromophore is the phenyl group . Aromatic rings like benzene exhibit characteristic absorption bands:
E-bands (π → π* transitions): These are high-intensity absorptions typically occurring at shorter wavelengths (around 200-220 nm).
B-bands (π → π* transitions): These are of lower intensity and appear at longer wavelengths (around 250-270 nm). They often display a fine vibrational structure, which can be sensitive to the molecular environment and solvent.[8]
The intensity of absorption is governed by the Beer-Lambert Law, which states that absorbance (A) is directly proportional to the concentration of the substance (c) and the path length of the light through the sample (l).[9]
A = εlc
The molar absorptivity (ε) is a constant that is characteristic of a molecule at a specific wavelength and is a measure of how strongly it absorbs light.[8]
Comparative Structural Analysis
To contextualize the UV-Vis spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, we will compare it with two structurally relevant compounds:
Phenylethanolamine: This molecule shares the core phenyl-ethanol-amine structure but lacks the cyclic pyrrolidine ring. This comparison will highlight the electronic influence of the pyrrolidine moiety.[1][2]
Toluene: As a simple monosubstituted benzene ring, toluene provides a baseline spectrum for the phenyl chromophore with minimal electronic influence from other functional groups.
These comparisons allow for a systematic evaluation of how structural modifications, such as the introduction of the pyrrolidine ring and the hydroxyl group, affect the electronic transitions within the phenyl chromophore.
Experimental Protocol: A Self-Validating System for Accurate UV-Vis Analysis
The following protocol outlines a robust methodology for obtaining high-quality UV-Vis absorption spectra. The causality behind each step is explained to ensure scientific integrity.
I. Preparation of Standard Solutions
The accuracy of UV-Vis analysis, particularly for quantitative measurements, begins with the precise preparation of solutions.[10]
Stock Solution Preparation: Accurately weigh a known mass of the analyte (e.g., 10 mg) using an analytical balance. Dissolve the analyte in a Class A 100.0 mL volumetric flask using a suitable UV-grade solvent (e.g., ethanol). Ensure the solute is fully dissolved before filling to the mark. This creates a stock solution of known concentration.[11]
Working Standard Preparation: Perform serial dilutions from the stock solution to prepare a series of standards with decreasing concentrations.[12] For qualitative scans, a concentration that yields an absorbance maximum between 0.3 and 2.5 is ideal to ensure linearity and avoid signal-to-noise issues at low concentrations or deviations from the Beer-Lambert law at high concentrations.
II. Instrument and Sample Measurement
Solvent Selection: The chosen solvent must be transparent in the wavelength region of interest. Ethanol or methanol are common choices for aromatic compounds as they are transparent above 205 nm and can solvate a wide range of organic molecules.[13] The solvent can influence the spectrum, a phenomenon known as solvatochromism, by stabilizing the ground or excited state of the chromophore.[14][15][16]
Cuvette Handling: Use quartz cuvettes for measurements in the UV region (below 340 nm) as glass absorbs UV light.[17] Ensure cuvettes are meticulously clean. Rinse the cuvette with the solvent first, then with a small amount of the sample solution before filling.[17]
Instrument Setup: A double-beam spectrophotometer is preferred as it measures the sample and a reference cuvette (containing only the solvent) simultaneously, automatically correcting for the solvent's absorbance.[6]
Baseline Correction: Perform a baseline correction (autozero) with cuvettes filled with the solvent in both the sample and reference beams. This ensures that any absorbance from the cuvettes or the solvent itself is subtracted from the sample measurement.[11]
Spectrum Acquisition: Place the sample cuvette in the sample beam path. Perform a wavelength scan over the desired range (e.g., 190 nm to 400 nm) to identify the wavelength of maximum absorbance (λmax).[10]
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Absorption Data
The following table summarizes the expected UV-Vis absorption data for 2-Phenyl-2-pyrrolidin-1-yl-ethanol and its structural analogs when dissolved in a non-polar solvent like ethanol.
Compound
Chromophore
Expected λmax (B-band)
Molar Absorptivity (ε) at B-band (L·mol⁻¹·cm⁻¹)
Key Structural Features Influencing the Spectrum
Toluene
Phenyl
~262 nm
~225
Baseline monosubstituted benzene ring.
Phenylethanolamine
Phenyl
~257 nm
~200
-OH and -NH₂ groups act as auxochromes, potentially causing slight shifts.
2-Phenyl-2-pyrrolidin-1-yl-ethanol
Phenyl
~258 nm
~250
The pyrrolidine ring (a tertiary amine) acts as an auxochrome, which may slightly increase the molar absorptivity.
Discussion and Interpretation of Spectral Data
The UV-Vis spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol is expected to be dominated by the absorptions of the phenyl chromophore. The B-band, typically found between 250-270 nm, is of particular interest for structural identification.[8]
Comparison with Toluene: Toluene provides the fundamental spectrum of a simple alkyl-substituted benzene ring. The key difference in 2-Phenyl-2-pyrrolidin-1-yl-ethanol is the presence of the pyrrolidinyl and hydroxyl groups. These groups, containing atoms with non-bonding electrons (N and O), act as auxochromes . An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This is typically due to n → π* transitions or the donation of electron density to the aromatic ring, which can slightly alter the energy levels of the π orbitals.
Comparison with Phenylethanolamine: Phenylethanolamine is a closer structural analog.[1][2] The primary difference is the nature of the amine—a primary amine in phenylethanolamine versus a tertiary amine as part of the pyrrolidine ring in the target compound. Tertiary amines can be slightly stronger electron donors than primary amines, which may lead to a minor increase in the molar absorptivity (a hyperchromic effect) for 2-Phenyl-2-pyrrolidin-1-yl-ethanol compared to phenylethanolamine. The λmax is not expected to shift significantly as the core chromophore remains the same.
Solvent Effects: The choice of solvent can subtly influence the spectrum.[14][15][18] Polar solvents can form hydrogen bonds with the hydroxyl and amine groups, which stabilizes the ground state and can lead to a slight shift to shorter wavelengths (a hypsochromic or blue shift).[16] Conversely, in some π → π* transitions, the excited state is more polar than the ground state, and a polar solvent could stabilize the excited state more, leading to a shift to longer wavelengths (a bathochromic or red shift).[15] Therefore, consistency in the solvent used is critical when comparing spectra.
Conclusion
The UV-Vis absorption spectrum of 2-Phenyl-2-pyrrolidin-1-yl-ethanol is predicted to show characteristic absorptions of a monosubstituted benzene ring, with a low-intensity B-band appearing around 258 nm. The pyrrolidine and hydroxyl functional groups act as auxochromes, subtly modifying the absorption intensity compared to simpler analogs like toluene and phenylethanolamine. UV-Vis spectroscopy serves as an excellent initial analytical tool, providing a spectral fingerprint that is valuable for identity confirmation, purity assessment, and quantitative analysis in a research and development setting.[4][9][19]
References
Jurnal UPI. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]
ResearchGate. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
Scribd. Constructing Standard Curves for UV Analysis | PDF. Retrieved from [Link]
Scribd. UV Choice of Solvent and Solvent Effect | PDF. Retrieved from [Link]
CUTM Courseware. UV VISIBLE SPECTROSCOPY. Retrieved from [Link]
Agilent. The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
Ecourses. (1998, January 13). EXPERIMENT 6: PREPARATION OF ANALYTICAL SOLUTIONS I AND ANALYSIS OF THEIR CONCENTRATION BY. Retrieved from [Link]
PubChem. Phenylethanolamine. Retrieved from [Link]
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). Retrieved from [Link]
Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Retrieved from [Link]
Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Applications of UV spectroscopy. Retrieved from [Link]
Wikipedia. Phenylethanolamine. Retrieved from [Link]
MDPI. (2024, July 5). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Retrieved from [Link]
DAV University. Ultraviolet Spectroscopy. Retrieved from [Link]
Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
ResearchGate. a UV/Vis absorption spectra of 68.2 M 2 in ethanol in absence (solid.... Retrieved from [Link]
NIST WebBook. Phenylethanolamine. Retrieved from [Link]
PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]
PubMed. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Retrieved from [Link]
Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
HunterLab. (2022, December 19). UV Spectrophotometry Identifies Compounds in Pharmaceuticals. Retrieved from [Link]
PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]
NIH. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
MDPI. (2022, November 11). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]
MDPI. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
Technical Guide: Proper Disposal of 2-Phenyl-2-pyrrolidin-1-yl-ethanol
Part 1: Executive Summary & Waste Classification Immediate Directive: 2-Phenyl-2-pyrrolidin-1-yl-ethanol (also known as -phenyl-1-pyrrolidineethanol) must be managed as Hazardous Organic Waste . Under no circumstances sh...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Waste Classification
Immediate Directive: 2-Phenyl-2-pyrrolidin-1-yl-ethanol (also known as
-phenyl-1-pyrrolidineethanol) must be managed as Hazardous Organic Waste . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.
Due to its structure—a tertiary amine linked to a phenyl-ethanol backbone—this compound exhibits basicity and potential bio-activity. It requires segregation from strong oxidizers and acids to prevent exothermic evolution or formation of hazardous byproducts.
Waste Classification Matrix
Parameter
Classification
Operational Implication
Chemical Family
Amino Alcohol / Tertiary Amine
Segregate with Organic Bases or Non-Halogenated Organics .
RCRA Status (USA)
Non-Listed (Not U or P listed)
Regulated by characteristic if mixed with solvents (e.g., D001 Ignitable).
Physical State
Viscous Liquid / Low-Melting Solid
High boiling point (~299°C) reduces flammability risk but increases persistence.
Primary Hazard
Irritant / Acute Toxicity (Oral)
Requires full PPE (Nitrile gloves, safety goggles) during handling.
Disposal Method
High-Temperature Incineration
Must be destroyed via thermal oxidation at an approved TSDF.
Part 2: Hazard Identification & Segregation Logic[1][2]
The Mechanism of Hazard
As a Senior Application Scientist, it is critical to understand why we segregate this specific molecule.
Amine Functionality: The pyrrolidine ring is a cyclic secondary amine derivative (here tertiary). In the presence of strong acids, it forms salts exothermically. In the presence of nitrosating agents (like nitrites), it can theoretically form nitrosamines, which are potent carcinogens. Therefore, never mix this waste stream with nitric acid or nitrates.
Environmental Persistence: The phenyl ring adds stability, making the compound resistant to rapid biodegradation in standard wastewater treatment plants, necessitating incineration.
Waste Segregation Decision Tree
The following logic gate ensures the compound is placed in the correct waste stream to prevent cross-reactivity.
Figure 1: Segregation logic to prevent incompatibility and ensure regulatory compliance.
Scenario: You have a reaction mixture or mother liquor containing 2-Phenyl-2-pyrrolidin-1-yl-ethanol.
Preparation:
Don PPE: Safety glasses with side shields, nitrile gloves (0.11 mm minimum thickness), and lab coat.
Ensure the waste container is rated for solvents (HDPE or Glass with Teflon-lined cap).
pH Check:
If the solution was part of an acidic workup, ensure the pH is not < 2. If highly acidic, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to organic waste drums to prevent corrosion of metal safety cans.
Transfer:
Pour the mixture into the Non-Halogenated Organic Waste container (unless halogenated solvents are present).
Critical: Do not fill the container >90% full. Leave headspace for thermal expansion.
Labeling:
Affix a hazardous waste tag immediately.
List constituents: "Methanol (80%), 2-Phenyl-2-pyrrolidin-1-yl-ethanol (5%), Water (15%)."
Check hazards: "Flammable," "Irritant."
Protocol B: Pure Substance Disposal (Expired/Degraded Reagent)
Scenario: An old bottle of the pure chemical (CAS 20245-72-1) is found during inventory.
Do Not Decant: Never attempt to pour viscous or solid chemicals into a liquid waste carboy. This causes clogging and splashing hazards.
Overpack Method:
Keep the chemical in its original primary container if intact.[1]
Place the primary container inside a clear, sealable plastic bag (secondary containment).
Place this bag into a Lab Pack box or a wide-mouth HDPE drum designated for "Solid Organic Toxics."
Inventory Log:
Record the CAS number (20245-72-1) and weight on the Lab Pack inventory sheet. This is vital for the TSDF (Treatment, Storage, and Disposal Facility) to select the correct incineration profile.
Protocol C: Spill Cleanup Procedure
Scenario: A 100mL bottle drops and shatters.
Figure 2: Emergency response workflow for amino-alcohol spills.
Absorbent Selection: Use inert absorbents like vermiculite, sand, or clay. Avoid cellulose-based absorbents (paper towels) if the neat chemical is hot or mixed with oxidizers, though for the pure amine, standard spill pads are generally acceptable.
Decontamination: After bulk removal, wipe the surface with a dilute ethanol-soaked pad followed by soapy water to remove the oily residue typical of phenyl-ethanol derivatives.
Part 4: Safety Data & Physical Properties for Disposal[3]
Understanding the physical properties is essential for transport and incineration planning.
Property
Value
Relevance to Disposal
Molecular Weight
191.27 g/mol
Heavy organic; low volatility reduces inhalation risk compared to smaller amines.
Boiling Point
~299°C (Predicted)
High boiler. Will not evaporate from waste containers; requires high-temp incineration.
Flash Point
~137°C
Classified as "IIIB Combustible Liquid" (OSHA). Not a "Flammable Liquid" (D001) unless in solvent.
Solubility
Low in water; High in organics
Rinse containers with ethanol or acetone, not just water.
pKa
~9.5 (Amine)
Basic. Incompatible with strong acids (exothermic neutralization).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332980, 2-Phenyl-2-pyrrolidin-1-ylethanol. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]